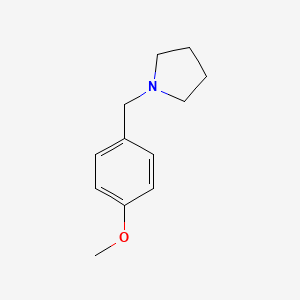

1-(4-methoxybenzyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in organic and medicinal chemistry. nih.govnih.gov This saturated scaffold is of significant interest due to its three-dimensional structure, which allows for the exploration of pharmacophore space. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to an increased 3D coverage in molecular structures. nih.gov Pyrrolidine and its derivatives are widespread in nature, particularly in alkaloids found in plants and microorganisms. nih.govnih.gov Their presence in numerous biologically active compounds underscores their importance in the development of new therapeutic agents. nih.govtandfonline.com

Overview of N-Substituted Pyrrolidine Derivatives

N-substituted pyrrolidines are a broad class of compounds where a substituent is attached to the nitrogen atom of the pyrrolidine ring. nih.gov This substitution significantly influences the molecule's physical and chemical properties, including its basicity and reactivity. wikipedia.org The nature of the N-substituent can be varied to include alkyl, aryl, and other functional groups, leading to a diverse array of derivatives with a wide range of applications. nih.govingentaconnect.com These derivatives are crucial building blocks in the synthesis of complex molecules and are often found in pharmacologically active compounds. nih.govnih.gov The synthesis of N-substituted pyrrolidines can be achieved through various methods, including the reductive amination of dicarbonyl compounds and the reaction of primary amines with dihalides. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-4-11(5-7-12)10-13-8-2-3-9-13/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSWOQFBVVYVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281793 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122439-15-0 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122439-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing

The preparation of 1-(4-methoxybenzyl)pyrrolidine can be accomplished through several synthetic routes. Common laboratory-scale methods include:

Reductive Amination: This is a widely used method for forming C-N bonds. It involves the reaction of 4-methoxybenzaldehyde (B44291) with pyrrolidine (B122466) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.

Nucleophilic Substitution: This method involves the reaction of pyrrolidine with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. Pyrrolidine acts as a nucleophile, displacing the halide to form the C-N bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A similar reaction has been described for the synthesis of 1-(4-nitrophenethyl)pyrrolidine, where pyrrolidine is reacted with 1-(2-bromoethyl)-4-nitrobenzene in the presence of sodium bicarbonate.

Industrial-scale manufacturing would likely favor a cost-effective and efficient process, such as reductive amination, due to the ready availability of the starting materials and the often high yields. The choice of catalyst and reaction conditions would be optimized to maximize throughput and minimize waste.

Purification of the final product is typically achieved through techniques such as distillation, crystallization, or column chromatography to remove any unreacted starting materials or byproducts.

Reactivity and Mechanistic Investigations of 1 4 Methoxybenzyl Pyrrolidine

Reactions Involving the 4-Methoxybenzyl Moiety

Resonance Effects and Electron Density Perturbations

The methoxy (B1213986) group at the para position of the benzyl (B1604629) ring is a strong electron-donating group due to the resonance effect. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. researchgate.netkhanacademy.org This electron-donating character enhances the reactivity of the aromatic ring towards electrophilic substitution and also influences the stability of intermediates formed during reactions.

The electronic effect of the PMB group can be observed in the reactivity of related compounds. For instance, in glycosyl donors, a p-methoxybenzyl ether protecting group increases the reactivity of the donor compared to an unsubstituted benzyl ether. nih.gov This is attributed to the increased electron density facilitating the reaction. The electron-rich nature of the PMB group makes it susceptible to oxidation, a property often exploited for its removal as a protecting group in organic synthesis. total-synthesis.com

Role in Stabilizing Reaction Intermediates

The 4-methoxybenzyl group is exceptionally adept at stabilizing adjacent positive charges. nih.gov This stabilizing effect is due to the resonance delocalization of the positive charge onto the oxygen atom of the methoxy group. researchgate.netnih.gov The formation of a 4-methoxybenzyl cation is a key step in many reactions involving this moiety, and its stability facilitates reactions that proceed through carbocationic intermediates.

This stabilizing ability is a cornerstone of its use as a protecting group for alcohols and amines. nih.govclockss.orgunivie.ac.atresearchgate.net The PMB group can be cleaved under conditions that generate this stable cation, such as treatment with strong acids like trifluoroacetic acid (TFA) or oxidative conditions. nih.govclockss.orgunivie.ac.atresearchgate.net The generated 4-methoxybenzyl cation can then be trapped by nucleophiles. nih.gov This inherent stability also means that the C-N bond in 1-(4-methoxybenzyl)pyrrolidine can be cleaved under specific conditions that favor the formation of the 4-methoxybenzyl cation.

Specific Reaction Pathways

The unique combination of a nucleophilic pyrrolidine (B122466) ring and a stabilizing 4-methoxybenzyl group allows this compound to participate in a variety of specific reaction pathways.

Transimination Reactions

Transimination is a chemical process where an existing imine reacts with an amine to form a new imine. While this compound is an amine, it can participate in reactions that are mechanistically related to or coupled with transimination. For instance, it can react with a carbonyl compound to form an iminium ion, which can then undergo further reactions. This initial step is a key aspect of secondary amine catalysis. nih.gov

More directly, secondary amines can react with pre-formed imines in a process that can lead to the exchange of the amine component. The development of reversible transamination and transimination reactions as dynamic covalent systems has been a subject of study. nih.gov In these systems, a secondary amine could potentially displace the amine part of an existing imine, driven by the relative stability of the products and reactants. The equilibrium of such a reaction would be influenced by the nucleophilicity of the attacking amine and the stability of the resulting imine.

Ring Contraction Reactions

Ring contraction reactions of pyrrolidine derivatives are less common but can be induced under specific conditions, often involving rearrangement or extrusion of an atom or group from the ring. rsc.orgwikipedia.org For N-substituted pyrrolidines, these reactions can often be initiated by forming a quaternary ammonium (B1175870) salt, followed by a base-induced rearrangement.

One such pathway is the Stevens rearrangement, which involves the 1,2-migration of a group from a quaternary ammonium ylide. wikipedia.orgchemistry-reaction.commsu.edu For this compound, this would first involve quaternization of the nitrogen, for example, with an alkyl halide, followed by treatment with a strong base to form an ylide. A subsequent rearrangement could, in principle, lead to a ring-contracted product. The competing Sommelet-Hauser rearrangement is also a possibility if the quaternary salt contains a benzyl group. msu.edunih.govacs.org

Another potential route to ring contraction involves oxidative processes. For instance, the nitrogen deletion of cyclic secondary amines using specific reagents has been shown to lead to C-C bond formation and ring contraction to form carbocycles. rsc.org Such a reaction applied to this compound would likely result in the formation of a substituted cyclobutane (B1203170) derivative.

The table below summarizes the key reactive features of this compound:

| Structural Moiety | Reactive Character | Governing Factors | Potential Reactions |

|---|---|---|---|

| Pyrrolidine Nitrogen | Nucleophilic and Basic | Lone pair availability, pKa of conjugate acid | Alkylation, Acylation, Enamine formation, Protonation |

| 4-Methoxybenzyl Group | Electron-Donating | Resonance effect of the methoxy group | Electrophilic Aromatic Substitution, Oxidative Cleavage |

| Entire Molecule | Stabilizer of Intermediates | Resonance stabilization of benzylic cations | Reactions involving C-N bond cleavage |

The following table provides an overview of the specific reaction pathways discussed:

| Reaction Pathway | Description | Key Intermediates/Conditions |

|---|---|---|

| Transimination-related Reactions | Reaction with carbonyls to form iminium ions or displacement of an amine from an existing imine. | Carbonyl compounds, Imines, Acid/Base catalysis |

| Ring Contraction Reactions | Rearrangement or extrusion leading to a smaller ring system (e.g., cyclobutane). | Quaternization followed by base (Stevens Rearrangement), Oxidative nitrogen deletion |

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring, a prevalent scaffold in numerous biologically active compounds and synthetic intermediates, offers multiple sites for functionalization. The reactivity of the ring carbons in this compound is influenced by the electronic nature of the nitrogen atom and the substituents it bears. This section explores strategies for the selective functionalization of the pyrrolidine ring system, with a focus on modern C-H activation approaches and the inherent reactivity of the ring's carbon atoms.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the conversion of otherwise unreactive C-H bonds into valuable carbon-carbon or carbon-heteroatom bonds. In the context of N-heterocycles like pyrrolidine, this approach has faced challenges regarding reactivity and selectivity. However, the use of directing groups has provided a solution to these challenges.

Recent studies have demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation at the C4 position of N-acyl protected pyrrolidines, which serve as excellent models for the reactivity of this compound. A comprehensive study on the C4 arylation of N-Cbz pyrrolidine using an aminoquinoline-based directing group has provided significant mechanistic insights. nih.gov

The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where a palladium catalyst, coordinated to the directing group, facilitates the cleavage of a specific C-H bond. Deuterium labeling experiments have shown that C-H activation is a key step in the catalytic cycle. nih.gov The selectivity for the C4 position is dictated by the geometry of the palladacycle intermediate formed during the reaction.

A combined experimental and computational study on the C4 arylation of a pyrrolidine derivative with a C3-aminoquinoline amide directing group revealed that palladacycle formation is reversible and occurs preferentially at the C4 position. nih.gov Interestingly, the activation of both the cis and trans C-H bonds at the C4 position (relative to the directing group) occurs at comparable rates. The observed cis-selectivity in the final product is attributed to the greater strain in the trans-palladacycle intermediate, which is approximately 6 kcal/mol higher in energy than the cis-palladacycle. nih.gov This energy difference is carried through to the subsequent transition states, favoring the formation of the cis-arylated product.

The development of an improved dimethylaminoquinoline (DMAQ) directing group has been shown to enhance the efficiency of these C-H arylation reactions, overcoming previous limitations such as low yields with electron-deficient aryl iodides. nih.gov

| Entry | Directing Group | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Aminoquinoline (AQ) | 4-iodotoluene | Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2 equiv) | Toluene | 120 | 55 | nih.gov |

| 2 | Dimethylaminoquinoline (DMAQ) | 4-iodotoluene | Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2 equiv) | Toluene | 120 | 85 | nih.gov |

| 3 | Aminoquinoline (AQ) | 1-iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2 equiv) | Toluene | 120 | 20 | nih.gov |

| 4 | Dimethylaminoquinoline (DMAQ) | 1-iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2 equiv) | Toluene | 120 | 75 | nih.gov |

Reactivity at Pyrrolidine Ring Carbons

Beyond directed C-H functionalization, the inherent reactivity of the pyrrolidine ring carbons can be exploited for various transformations. The positions α to the nitrogen (C2 and C5) are particularly susceptible to functionalization due to the influence of the nitrogen atom.

Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been successfully achieved. This enantioselective method involves the deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation and a Negishi coupling with aryl bromides. This strategy allows for the formation of a wide range of 2-aryl-N-Boc-pyrrolidines in high yields and enantiomeric ratios. organic-chemistry.org While the protecting group is different, the principle of activating the α-position is applicable to N-benzyl systems like this compound.

Furthermore, tandem reactions involving N-arylation and carboamination of γ-amino alkenes can lead to the formation of N-aryl-2-benzyl pyrrolidines. nih.gov These palladium-catalyzed processes demonstrate the ability to construct the pyrrolidine ring while simultaneously introducing substituents at the C2 position.

The reactivity at other positions of the pyrrolidine ring is also of synthetic interest. For instance, the synthesis of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione highlights the functionalization at the C2 and C3 positions. This transformation is achieved through the hydrolysis of a precursor, 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one. researchgate.net

Another example is the synthesis of 1,5-substituted pyrrolidin-2-ones from the reaction of donor-acceptor cyclopropanes with benzylamines, including (4-methoxyphenyl)methanamine. acs.orgacs.org This reaction leads to the formation of a new bond at the C5 position of the resulting pyrrolidin-2-one ring.

| Position | Reaction Type | Substrate/Precursor | Reagents | Product | Ref |

| C2 | α-Arylation | N-Boc-pyrrolidine | s-BuLi, (-)-sparteine; ZnCl₂; ArBr, Pd(OAc)₂/t-Bu₃P·HBF₄ | 2-Aryl-N-Boc-pyrrolidine | organic-chemistry.org |

| C2, C5 | Tandem N-arylation/Carboamination | γ-(N-arylamino)alkenes | ArBr, Pd₂(dba)₃, phosphine (B1218219) ligand | N-Aryl-2-benzylpyrrolidines | nih.gov |

| C2, C3 | Hydrolysis | 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one | 12M HCl, glacial acetic acid | 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione | researchgate.net |

| C5 | Annulation | Dimethyl 2-arylcyclopropane-1,1-dicarboxylate and (4-methoxyphenyl)methanamine | Ni(ClO₄)₂·6H₂O | 1-(4-Methoxybenzyl)-5-arylpyrrolidin-2-one | acs.orgacs.org |

Applications in Organic Synthesis

Protecting Group for Pyrrolidine (B122466) Nitrogen

The 4-methoxybenzyl group serves as an effective protecting group for the nitrogen atom of the pyrrolidine ring. It is stable to a variety of reaction conditions, yet can be readily removed when desired. This allows for chemical modifications to other parts of a molecule without affecting the pyrrolidine nitrogen. The use of N-benzyl groups in the synthesis of pyrrolidine derivatives is a common strategy. tandfonline.com

Intermediate in the Synthesis of Complex Molecules

Due to its versatile chemical nature, 1-(4-methoxybenzyl)pyrrolidine is a valuable building block for the synthesis of more complex molecules, particularly those containing a pyrrolidine substructure. These more complex molecules can have applications in medicinal chemistry and materials science. For instance, N-aryl substituted pyrrolidines are important structural motifs in many bioactive compounds. nih.gov

Ligand in Catalysis

While not as common as other nitrogen-containing ligands, pyrrolidine derivatives can be used as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the substituents on the pyrrolidine ring can be modified to tune the steric and electronic properties of the resulting metal complex.

Direct Synthesis Strategies

Direct synthesis strategies for this compound involve the formation of the N-benzyl bond on a pre-formed pyrrolidine ring. The two primary methods for achieving this are reductive amination and N-alkylation.

Reductive Amination Pathways

Reductive amination is a highly effective method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines. echemi.comwikipedia.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. beilstein-journals.orgnih.gov For the synthesis of this compound, this pathway involves the reaction of 4-methoxybenzaldehyde (B44291) with pyrrolidine.

The reaction proceeds via the initial formation of an iminium ion from the reaction of 4-methoxybenzaldehyde and pyrrolidine. This intermediate is then reduced by a suitable reducing agent present in the reaction mixture. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. beilstein-journals.org Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde. beilstein-journals.org The reaction is often carried out in a protic solvent such as methanol (B129727) and may be catalyzed by the addition of a small amount of acid, like acetic acid, to facilitate the formation of the iminium ion. nih.gov

While a specific literature procedure for the reductive amination of 4-methoxybenzaldehyde with pyrrolidine was not found in the provided search results, the general applicability of this reaction is well-established. For instance, the reductive amination of various aldehydes with anilines using NaBH₄ in the presence of a cation exchange resin has been reported to give good to excellent yields of the corresponding N-benzylanilines. nih.gov

| Aldehyde | Amine | Reducing Agent | Solvent | Catalyst/Additive | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Aniline | NaBH₄ | THF | DOWEX(R)50WX8 | 92% | nih.gov |

| Benzaldehyde | Pyrrolidine | Not specified | Not specified | Not specified | Not specified | General Reaction |

N-Alkylation Approaches

N-alkylation is another fundamental method for the synthesis of amines, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. In the context of synthesizing this compound, this approach entails the reaction of pyrrolidine with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride.

This reaction is a nucleophilic substitution where the nitrogen atom of the pyrrolidine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-methoxybenzyl halide and displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. Common bases used for this purpose include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) often being employed.

Challenges in N-alkylation can include over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, especially when using highly reactive alkylating agents or when the amine is not in sufficient excess. The reactivity of the alkylating agent is also a crucial factor. For instance, 4-methoxybenzyl chloride is a highly reactive Sₙ1 electrophile, and its reaction with nucleophiles can be sensitive to the reaction conditions, including the solvent. In some cases, using a polar protic solvent like ethanol (B145695) can lead to side reactions, such as solvolysis of the alkyl halide.

| Amine | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Piperidine (B6355638) | 4-Methoxybenzyl chloride | DIEA | DCM | RT, overnight | 1-(4-Methoxybenzyl)piperidine | |

| Pyrrolidine | 4-Methoxybenzyl chloride | K₂CO₃ | Acetonitrile | Reflux | This compound | General Reaction |

Ring-Forming Reactions for Pyrrolidine Core Construction

In contrast to direct synthesis, ring-forming reactions build the pyrrolidine skeleton itself. Among the most powerful methods for this purpose are 1,3-dipolar cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are pericyclic reactions involving a 1,3-dipole and a dipolarophile to form a five-membered ring. For the synthesis of pyrrolidines, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is of particular importance. This approach allows for the construction of the pyrrolidine ring with a high degree of stereocontrol.

Azomethine ylides are reactive intermediates that can be generated in situ from various precursors. A common method for their generation is the condensation of an α-amino acid with an aldehyde or ketone. For the synthesis of a pyrrolidine derivative bearing a 4-methoxybenzyl group on the nitrogen atom, one could envision the reaction of an α-amino ester with 4-methoxybenzaldehyde to form an N-(4-methoxybenzyl) substituted azomethine ylide.

The in situ generated azomethine ylide can then react with a suitable dipolarophile, such as an electron-deficient alkene, to afford the desired pyrrolidine derivative. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. For example, the reaction of an azomethine ylide generated from isatin (B1672199) and sarcosine (B1681465) with various dipolarophiles has been shown to produce spiro-pyrrolidine derivatives with high regioselectivity.

A key advantage of 1,3-dipolar cycloadditions is the ability to control the stereochemistry of the newly formed stereocenters in the pyrrolidine ring. The stereochemical outcome of the reaction can be influenced by several factors, including the geometry of the azomethine ylide, the nature of the dipolarophile, and the use of chiral catalysts or auxiliaries.

The concerted nature of the [3+2] cycloaddition often leads to a high degree of stereospecificity, where the stereochemistry of the dipolarophile is transferred to the product. Furthermore, the diastereoselectivity of the reaction can be controlled by the facial selectivity of the approach of the dipolarophile to the azomethine ylide. This can be influenced by steric interactions and by the use of chiral ligands on a metal catalyst that coordinates to the azomethine ylide. For instance, highly enantioselective copper(I)-catalyzed 1,3-dipolar cycloadditions of azomethine ylides have been reported, demonstrating the potential for precise stereochemical control.

| Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Ethanol, reflux | Spiro[indoline-3,2′-pyrrolidine] | Exo/endo mixture | |

| Iminoester, N-aryl-α-amino ester | Various activated alkenes | Cu(I)-Fesulphos | Substituted Pyrrolidine | High endo- and enantioselectivity |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and efficient strategy for the construction of the pyrrolidine ring system. This approach involves the formation of a cyclic structure from a single molecule containing all the necessary atoms.

Carbocyclization of Allylpropargyl Amines

A notable method for synthesizing pyrrolidine derivatives involves the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn). This reaction proceeds with high regio- and stereoselectivity to afford methylenepyrrolidine derivatives in high yields following hydrolysis or deuterolysis. nih.gov The reaction has been shown to be effective in various solvents, including dichloromethane, hexane, toluene, and diethyl ether, and is tolerant of a range of substituents on the alkyne, such as aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups. nih.gov This methodology has also been successfully applied to the synthesis of bis-pyrrolidine derivatives through the carbocyclization of bis-allylpropargyl amines. nih.gov

The general transformation can be represented as follows:

Starting Materials: N-allyl-substituted 2-alkynylamines

Reagents: Ti(O-iPr)₄, EtMgBr, Et₂Zn

Product: Methylene-pyrrolidine derivatives

This method provides a selective route to functionalized pyrrolidines, which can be further elaborated to a variety of target molecules.

Schmidt Reaction Derived Routes

The Schmidt reaction, a well-established method in organic synthesis, offers another avenue for the formation of the pyrrolidine ring. This reaction typically involves the reaction of an azide (B81097) with a carbonyl compound, such as a carboxylic acid or ketone, in the presence of a strong acid. wikipedia.orgslideshare.netbyjus.com The intramolecular version of the Schmidt reaction has proven particularly valuable in the synthesis of complex nitrogen-containing heterocycles. wikipedia.org

A Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org This transformation proceeds through the in situ formation of an acyl azide, which then undergoes rearrangement and cyclization to yield the desired pyrrolidine. wikipedia.org

The general mechanism for the Schmidt reaction of a carboxylic acid involves the following key steps: wikipedia.orgbyjus.com

Protonation of the carboxylic acid and subsequent loss of water to form an acylium ion.

Reaction of the acylium ion with hydrazoic acid to form a protonated azido (B1232118) ketone.

Rearrangement of the protonated azido ketone with migration of an alkyl group and expulsion of nitrogen gas to form a protonated isocyanate.

Attack of water on the protonated isocyanate to form a carbamate (B1207046).

Decarboxylation of the carbamate to yield the corresponding amine.

While direct examples for the synthesis of this compound using this specific intramolecular Schmidt reaction are not detailed in the provided results, the methodology represents a viable and established strategy for constructing the core pyrrolidine scaffold.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

One example of an MCR approach that can lead to substituted pyrrolidinone scaffolds, which are precursors to pyrrolidines, is the reaction of anilines, aromatic aldehydes, and ethyl 2-oxopropanoate in refluxing cyclohexane. This reaction has been used to synthesize 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one. Although this specific example yields a pyrrolinone, such structures are valuable intermediates that can be further reduced to the corresponding pyrrolidines.

Another relevant MCR is the Ugi four-component reaction (U-4CR), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov This reaction has been utilized in the synthesis of various heterocyclic compounds and could potentially be adapted for the synthesis of this compound derivatives.

The Doebner reaction, a classical MCR for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, also highlights the power of MCRs in heterocyclic synthesis. nih.gov While not directly producing pyrrolidines, the principles of MCRs are broadly applicable.

Precursor-Based Synthetic Routes

The synthesis of this compound and its derivatives can also be achieved by modifying readily available precursor molecules that already contain the pyrrolidine or a related heterocyclic core.

Utilizing L-Proline and its Derivatives

L-proline, a naturally occurring amino acid, is an attractive and readily available chiral starting material for the synthesis of various pyrrolidine derivatives. Its inherent stereochemistry can often be transferred to the final product, making it a valuable tool in asymmetric synthesis.

One approach involves the decarboxylation of proline to yield pyrrolidine itself, which can then be N-functionalized. youtube.com A reported method for this decarboxylation involves heating proline with sodium hydroxide (B78521) and potassium hydroxide in acetophenone. youtube.com The resulting pyrrolidine can subsequently be reacted with 4-methoxybenzyl chloride or bromide to afford this compound.

Furthermore, derivatives of L-proline, such as trans-4-hydroxy-L-proline, can be used for the stereoselective synthesis of polyhydroxylated pyrrolidines. These syntheses often involve the protection of the nitrogen and carboxylic acid functionalities, followed by modification of the hydroxyl group and subsequent transformations to introduce desired substituents.

L-proline has also been employed as a catalyst in multi-component reactions to synthesize various heterocyclic systems, demonstrating its versatility in organic synthesis. rsc.orgmdpi.com

Derivatization of Pyrrolidinone Scaffolds

Pyrrolidinones, also known as γ-lactams, are versatile intermediates that can be readily converted to the corresponding pyrrolidines through reduction. A variety of synthetic methods are available for the preparation of substituted pyrrolidinones.

One such method involves the reaction of donor-acceptor (DA) cyclopropanes with anilines or benzylamines. mdpi.comnih.gov For instance, the reaction of dimethyl 2-arylcyclopropane-1,1-dicarboxylates with 4-methoxyaniline or (4-methoxyphenyl)methanamine in the presence of a Lewis acid like Ni(ClO₄)₂·6H₂O can produce 1,5-disubstituted pyrrolidin-2-ones. mdpi.comnih.gov The resulting pyrrolidinone can then be reduced to the corresponding pyrrolidine.

A study describes the synthesis of 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one from dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate and p-anisidine. mdpi.com Another example is the synthesis of 1-(4-methoxybenzyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one from the corresponding cyclopropane (B1198618) and (4-methoxyphenyl)methanamine. mdpi.com

The general scheme for this approach is as follows:

Starting Materials: Donor-Acceptor Cyclopropane, Amine (e.g., 4-methoxyaniline or 4-methoxybenzylamine)

Intermediate: Substituted Pyrrolidin-2-one

Final Step: Reduction of the pyrrolidinone to the pyrrolidine

Additionally, multi-component reactions can be employed to construct the pyrrolidinone ring. For example, the reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These can be further functionalized and subsequently reduced to provide access to a wide range of pyrrolidine derivatives. Research has also been conducted on the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which can serve as precursors to various pyrrolidine-based compounds. researchgate.net

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. However, a search of publicly available crystallographic databases indicates that a single-crystal X-ray structure for 1-(4-methoxybenzyl)pyrrolidine has not yet been reported. Therefore, the following sections are based on the expected structural parameters derived from analyses of closely related compounds, such as N-benzylpyrrolidine derivatives and other substituted aromatic systems.

This compound is an achiral molecule and thus does not have an absolute configuration. It crystallizes in a centrosymmetric space group. In cases of chiral derivatives of this compound, X-ray diffraction would be the definitive method for assigning the absolute configuration. acgpubs.org This is typically achieved by analyzing the anomalous scattering of X-rays, and the resulting Flack parameter is used to confidently determine the stereochemistry of a chiral molecule. google.com

While specific experimental data for the title compound is unavailable, a detailed analysis of its structure can be inferred from standard values and data from similar molecules. The structure consists of a pyrrolidine (B122466) ring connected via a methylene (B1212753) bridge to a 4-methoxyphenyl (B3050149) group.

The pyrrolidine ring is expected to adopt a non-planar, puckered conformation, typically an envelope or twisted-chair form, to minimize steric strain. The bond lengths and angles within the p-methoxyphenyl group would be consistent with those of a substituted benzene (B151609) ring. The C-N and C-C bond lengths in the pyrrolidine ring and the benzyl (B1604629) group are expected to be within the standard ranges for sp³-hybridized atoms.

Expected Bond Lengths and Angles for this compound This data is based on standard values and not on a specific crystal structure of the title compound.

| Bond | Expected Length (Å) |

|---|---|

| C(sp²)-C(sp²) (Aromatic) | ~1.39 |

| C(aromatic)-C(benzyl) | ~1.51 |

| C(benzyl)-N | ~1.47 |

| N-C(pyrrolidine) | ~1.47 |

| C-C (pyrrolidine) | ~1.53 |

| C(aromatic)-O | ~1.36 |

| O-C(methyl) | ~1.42 |

Expected Bond and Torsion Angles for this compound This data is based on standard values and not on a specific crystal structure of the title compound.

| Angle | Expected Value (°) |

|---|---|

| C(aromatic)-C(benzyl)-N | ~112 |

| C(benzyl)-N-C(pyrrolidine) | ~114 |

| C-N-C (pyrrolidine) | ~104 |

| C-C-C (pyrrolidine) | ~105 |

| C(aromatic)-O-C(methyl) | ~118 |

| C(aromatic)-C(aromatic)-C(benzyl) | ~120 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure and probing the dynamic behavior of molecules in solution.

While a full 2D NMR analysis of this compound is not available in the cited literature, the expected correlations can be predicted based on its structure. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. scielo.br

HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to. This would allow for the unambiguous assignment of the pyrrolidine methylene protons to their corresponding carbons, the benzylic protons to the benzylic carbon, and the aromatic protons to their respective aromatic carbons.

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The benzylic protons showing a correlation to the aromatic carbons (C1', C2', C6') and the pyrrolidine carbons adjacent to the nitrogen (C2, C5).

The aromatic protons on the methoxy-substituted ring showing correlations to other carbons within the ring and to the benzylic carbon.

The methoxy (B1213986) protons (CH₃) showing a strong correlation to the aromatic carbon they are attached to (C4').

These correlations would allow for a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular structure.

Predicted ¹H and ¹³C NMR Chemical Shifts Based on data from related structures and predictive models.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrolidine C2/C5-H | ~2.5 | ~54 |

| Pyrrolidine C3/C4-H | ~1.8 | ~23 |

| Benzylic CH₂ | ~3.6 | ~60 |

| Aromatic C2'/C6'-H | ~7.2 | ~130 |

| Aromatic C3'/C5'-H | ~6.8 | ~114 |

| Aromatic C1' | - | ~131 |

| Aromatic C4' | - | ~159 |

| Methoxy CH₃ | ~3.8 | ~55 |

Molecules like this compound are not static; they undergo rapid conformational changes in solution. copernicus.org Variable-temperature (VT) NMR is a key technique for studying these dynamic processes. copernicus.orgnih.gov For this molecule, two primary dynamic processes would be of interest:

Nitrogen Inversion: The nitrogen atom of the pyrrolidine ring undergoes rapid inversion at room temperature. This process involves the nitrogen atom and its lone pair of electrons moving through the plane formed by the three atoms attached to it. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the protons on either side of the pyrrolidine ring. As the temperature is lowered, this inversion can be slowed down, leading to decoalescence and the appearance of separate signals for the axial and equatorial protons adjacent to the nitrogen. researchgate.net

Bond Rotation: Rotation around the C(benzyl)-N bond can also be restricted. This rotation, if slow enough, could lead to different populations of rotamers, which might be observable at low temperatures. researchgate.netscielo.br The flexibility of the molecule at higher temperatures can lead to the coalescence of signals that are distinct at lower temperatures. researchgate.net

By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the activation energy (energy barrier) for these conformational interchanges, providing valuable insight into the molecule's flexibility and energetic landscape. copernicus.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov For this compound, the spectra would be a composite of the vibrations from the pyrrolidine ring, the 4-substituted benzene ring, the methoxy group, and the linking methylene bridge.

The IR and Raman spectra are expected to show characteristic bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the pyrrolidine and benzylic methylene groups, usually found in the 2850-3000 cm⁻¹ region.

C=C stretching: Vibrations within the aromatic ring, appearing in the 1450-1610 cm⁻¹ region.

C-N stretching: Associated with the pyrrolidine ring and the benzyl-nitrogen bond, expected in the 1020-1250 cm⁻¹ range.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to strong, characteristic bands, typically a strong asymmetric stretch around 1245 cm⁻¹ and a symmetric stretch near 1030-1040 cm⁻¹.

CH₂ bending (scissoring): Expected around 1450-1470 cm⁻¹ for the pyrrolidine and benzylic CH₂ groups.

Aromatic C-H out-of-plane bending: The substitution pattern on the benzene ring (1,4-disubstituted) is indicated by strong bands in the 800-850 cm⁻¹ region.

While IR spectroscopy is particularly sensitive to polar bonds like C-O and C-N, Raman spectroscopy is often more effective for identifying non-polar C=C and symmetric vibrations. The combined use of both techniques provides a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Pyrrolidine & -CH₂- | 2850 - 2965 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1580 - 1610, 1485 - 1515 | Medium-Strong |

| CH₂ Bend (Scissoring) | Pyrrolidine & -CH₂- | 1440 - 1470 | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1235 - 1265 | Strong |

| C-N Stretch | Tertiary Amine | 1180 - 1230 | Medium |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1050 | Medium |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 810 - 850 | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. youtube.com For this compound (molar mass: 191.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 191 under electron ionization (EI) conditions. nih.gov

The fragmentation of this compound is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom and the aromatic ring, which are chemically logical points of weakness. A primary and highly favorable fragmentation pathway is the α-cleavage (benzylic cleavage) of the C-C bond between the aromatic ring and the benzylic carbon. This cleavage results in the formation of a highly stable, resonance-delocalized 4-methoxybenzyl cation.

Another significant fragmentation involves cleavage of the C-N bond, leading to the formation of either the pyrrolidinium (B1226570) ion or, more likely, a stabilized tropylium-type ion from the benzyl moiety. Studies on related pyrrolidine-containing compounds show that fragmentation can also involve the loss of small neutral molecules from the pyrrolidine ring itself, such as ethylene, following an initial ring-opening. nih.govwvu.edu

Key expected fragments include:

m/z 121: This would be the base peak, corresponding to the [C₈H₉O]⁺ ion. This highly stable cation is the 4-methoxybenzyl (or tropylium) fragment, formed by cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen.

m/z 70: This fragment corresponds to the pyrrolidin-1-yl-methylidene cation [C₄H₈N]⁺, resulting from cleavage of the benzyl C-C bond.

m/z 91: A fragment corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, formed by the loss of a methoxy radical from the m/z 121 fragment. mdpi.com

m/z 190: Loss of a single hydrogen atom from the molecular ion.

Analysis of these fragmentation patterns allows for the confirmation of the compound's structure by piecing together the constituent parts based on their mass. mdpi.com

Table 3: Proposed Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Proposed Structure/Origin |

|---|---|---|

| 191 | [C₁₂H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion (Loss of -OCH₃ from m/z 121) |

| 70 | [C₄H₈N]⁺ | Pyrrolidin-1-yl-methylidene cation |

| 44 | [C₂H₆N]⁺ | Fragment from pyrrolidine ring cleavage |

Compound Index

Role and Applications As a Chemical Building Block/ligand

As a Precursor in Complex Organic Synthesis

The structural framework of 1-(4-methoxybenzyl)pyrrolidine is a key starting point for constructing intricate molecular architectures, particularly those found in biologically active natural products and pharmaceuticals. researchgate.netnih.gov The most common synthetic strategies involve either introducing a pre-formed, functionalized pyrrolidine (B122466) ring into a larger molecule or forming the pyrrolidine ring from acyclic precursors. nih.gov

The pyrrolidine moiety is a fundamental component for the assembly of fused and bridged polycyclic heterocyclic systems. researchgate.netnih.gov A key strategy involves intramolecular reactions where the pyrrolidine nitrogen or an adjacent carbon acts as a nucleophile to form a new ring.

One such approach is the intramolecular Pictet-Spengler reaction, which can be used to synthesize polycyclic pyrrolidine derivatives. researchgate.net Acid-catalyzed cascade reactions of 4-aminobutanal (B194337) derivatives, which can be derived from pyrrolidine precursors, with aromatic nucleophiles provide a versatile one-pot method to access 2-(hetero)arylpyrrolidines, which are precursors to more complex systems. researchgate.net Another powerful method is the [3+2] cycloaddition reaction using azomethine ylides generated from pyrrolidine derivatives. This strategy has been employed in the catalytic asymmetric construction of spiro-pyrrolidines, creating complex fused ring systems with high stereocontrol. cjcatal.com For instance, Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylidene acetates yields bioactive 5-aza-spiro researchgate.netnih.govheptanes. cjcatal.com

| Reaction Type | Precursor Type | Resulting Structure | Catalyst/Conditions | Ref |

| Intramolecular Pictet-Spengler | N-substituted 4,4-diethoxybutan-1-amines | Polycyclic Pyrrolidines | Acid-catalyzed (e.g., TFA) | researchgate.net |

| [3+2] Cycloaddition | Azomethine Ylides (from iminoesters) | Spiro-pyrrolidines | Cu(I) or Ag(I) complexes | cjcatal.comorganic-chemistry.org |

| Palladium-Catalyzed Cascade | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides | 2-Alkoxy-4-alkenylquinolines | Pd(0) catalyst, alcohol nucleophile | mdpi.com |

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. caltech.edu Pyrrolidine-based structures are instrumental in methodologies developed to address this challenge, particularly in asymmetric reactions. organic-chemistry.orgcaltech.edu

A prominent method is the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA). caltech.edu In this reaction, a nucleophile creates a new carbon-carbon bond at a quaternary center with high enantioselectivity, guided by a chiral ligand. Pyrrolidine-derived ligands are effective in these transformations. Another powerful strategy is the stereodivergent [3 + 2] cycloaddition of iminoesters with α-substituted acrylates. organic-chemistry.org By selecting the appropriate silver(I) catalyst and chiral ligand system (e.g., AgHMDS/DTBM-Segphos or Ag₂O/CA-AA-Amidphos), it is possible to selectively synthesize either exo- or endo-pyrrolidines containing C4-ester-quaternary centers with excellent diastereoselectivity and enantioselectivity (up to >99:1 dr and >99% ee). organic-chemistry.org This method has been applied to the total synthesis of the bioactive alkaloid spirotryprostatin A. organic-chemistry.org Furthermore, δ-trifluoromethylated p-quinone methides, generated in situ, can react with nucleophiles in a 1,6-addition to construct trifluoromethylated quaternary centers. rsc.org

As a Ligand in Catalysis

The nitrogen atom of the pyrrolidine ring can coordinate to metal centers or participate in hydrogen bonding, making its derivatives, including this compound, effective as ligands in both transition metal catalysis and organocatalysis. nih.govbeilstein-journals.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrrolidine ring. beilstein-journals.org

Pyrrolidine-based ligands are widely used in transition metal-catalyzed reactions, especially those involving palladium. nih.govamanote.comresearchgate.net In these systems, the pyrrolidine derivative can act as an ancillary ligand, modifying the reactivity and selectivity of the metal catalyst. rutgers.edu For example, palladium(II)-catalyzed reactions are used for the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives themselves. nih.gov The reaction can proceed through a nucleopalladation step where an alkene-Pd complex is formed, leading to cyclization. nih.gov

N-heterocyclic carbenes (NHCs), which can be synthesized from pyrrolidine precursors, are highly effective ligands in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.netrutgers.edu These ligands provide strong steric hindrance around the metal center, which is crucial for catalytic activity and the stability of reaction intermediates. rutgers.edu The use of pyrrolidine as a mediator in palladium-catalyzed arylmethylation of ketones and aldehydes has also been reported. amanote.com

| Catalytic System | Reaction Type | Role of Pyrrolidine Derivative | Metal | Ref |

| Pd(II)/Chiral Ligand | Alkene Difunctionalization | Substrate/Product | Palladium | nih.gov |

| Pd/NHC Ligand | Cross-Coupling (e.g., Suzuki) | Ancillary Ligand | Palladium | researchgate.netrutgers.edu |

| Co/Phosphine (B1218219) Ligand | [2+2+2] Cyclization | Substrate | Cobalt | acs.org |

Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of enantioselective catalysis alongside metal and biocatalysis. beilstein-journals.org Pyrrolidine-based structures are among the most privileged and powerful motifs in aminocatalysis. beilstein-journals.orgdntb.gov.ua Chiral pyrrolidines function by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates. beilstein-journals.org

These catalysts are highly effective in a wide range of transformations. For instance, bifunctional thiourea (B124793) catalysts derived from pyrrolidine are effective for asymmetric Michael/acyl transfer reactions between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.org Similarly, new pyrrolidine-based organocatalysts have been synthesized and found to be effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The development of custom-made, peptide-like catalysts incorporating a chiral anthranilic pyrrolidine skeleton has led to high stereoselectivity in the Michael reaction of aldehydes with nitroalkenes. rsc.org

The inherent chirality of many pyrrolidine derivatives, especially those derived from the "chiral pool" like proline and hydroxyproline, makes them ideal for controlling stereochemistry in asymmetric synthesis. nih.govnih.gov The goal of asymmetric synthesis is to produce a single enantiomer of a chiral product, which is crucial in the pharmaceutical industry as different enantiomers can have vastly different biological activities. nih.gov

Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, are exceptionally efficient in a wide variety of chemical transformations. beilstein-journals.org The stereochemical outcome of these reactions is often determined by the specific configuration of the catalyst. For example, in the Michael addition of aldehydes to nitroalkenes, the relative configuration of substituents on the pyrrolidine catalyst dictates the stereochemistry of the product. beilstein-journals.org The development of highly stereodivergent methods, such as the [3+2] cycloaddition for making C4-ester-quaternary pyrrolidines, relies on the selection of a specific chiral ligand to access a desired stereoisomer with high fidelity. organic-chemistry.org This level of control is essential for the efficient synthesis of complex chiral molecules, including natural products and drugs. organic-chemistry.orgnih.gov

Applications in Materials Science (if relevant, non-biological)

The direct application of this compound in non-biological materials science is not widely reported in the current scientific literature. However, the potential for its use can be inferred from the applications of structurally similar compounds.

For example, the related compound 1-(4-vinylbenzyl)pyrrolidine, which features a polymerizable vinyl group, is recognized for its relevance in materials science. This suggests that if a polymerizable functional group were introduced to the this compound scaffold, it could potentially be used as a monomer for the synthesis of functional polymers. Such polymers could have applications in areas like coatings, resins, or as ligands for supported catalysis.

The synthesis of complex heterocyclic systems, such as 4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine, further indicates the utility of the 1-(4-methoxybenzyl) moiety as a building block in creating novel materials with specific electronic or optical properties. bldpharm.com The development of such materials is an active area of research, and the this compound framework could serve as a valuable precursor.

Derivatization Strategies and Analog Synthesis

Functionalization of the Pyrrolidine (B122466) Ring

The pyrrolidine ring offers several positions for functionalization, with the carbon atoms adjacent to the nitrogen (α-positions) being particularly reactive. Direct, one-pot methods have been developed for the α-arylation of N-substituted pyrrolidines. nih.gov One such method utilizes a quinone monoacetal as an oxidizing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to facilitate the introduction of aryl groups at the α-position. nih.gov This redox-neutral process provides a practical route to α-aryl-substituted pyrrolidines. nih.gov

For instance, the α-arylation of pyrrolidines with substituents already present on the ring, such as in 2-substituted pyrrolidines, has been shown to occur selectively at the less sterically hindered α-position. nih.gov

Another significant strategy for obtaining functionalized pyrrolidines involves starting with optically pure precursors that already contain desired functional groups. nih.gov Proline and its derivatives, like 4-hydroxyproline (B1632879), are common starting materials. nih.gov These compounds provide a chiral pool from which various substituted pyrrolidine-containing molecules can be synthesized. nih.gov For example, the pyrrolidine ring can be introduced into a larger molecule via the Williamson ether synthesis, using a derivative of 4-hydroxyproline. nih.gov

The synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones showcases further functionalization. In this case, the pyrrolidin-2-one core, attached to a 4-methoxyphenyl (B3050149) group, is modified at the 4-position to introduce various heterocyclic fragments, including oxadiazole, thiadiazole, and triazole rings. researchgate.net

Table 1: Examples of Pyrrolidine Ring Functionalization This table is interactive and allows for sorting and filtering of data.

| Starting Material | Reagents/Conditions | Functionalization Type | Resulting Structure | Reference |

|---|---|---|---|---|

| N-Aryl Pyrrolidine | Quinone monoacetal, Aryl nucleophile, DABCO, Toluene, 60 °C | α-Arylation | α-Aryl-N-aryl-pyrrolidine | nih.gov |

| 2-Substituted Pyrrolidine | Quinone monoacetal, Aryl nucleophile, DABCO | α-Arylation (at C-5) | 2,5-Disubstituted Pyrrolidine | nih.gov |

| 4-Hydroxyproline derivative | 6-chlorophenanthridine, Cs2CO3, DMF | Williamson Ether Synthesis | N-Aryl-4-O-Aryl-pyrrolidine | nih.gov |

| 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate, Methanol (B129727) | Side-chain modification | N-Phenylthiosemicarbazide derivative | researchgate.net |

| 1-(4-methoxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | Hydrazine hydrate | Ring transformation | 4-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | researchgate.net |

Modification of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (Mob) group is a common N-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to specific deprotection methods. nih.govnih.gov Its modification is often synonymous with its cleavage to unmask the secondary amine of the pyrrolidine ring.

Historically, the removal of the Mob group required harsh reagents. nih.gov However, milder and more efficient methods have been developed. A notable method involves the use of a cocktail containing a hindered hydrosilane, such as triethylsilane (TES), in the presence of trifluoroacetic acid (TFA) and scavengers like thioanisole. nih.gov This system allows for the complete and clean removal of the Mob group, often yielding the deprotected product in high purity. nih.gov This deprotection is a critical modification, enabling further reactions at the nitrogen atom.

Beyond complete removal, the aromatic ring of the 4-methoxybenzyl group is amenable to electrophilic substitution reactions. The methoxy (B1213986) group is an activating, ortho-para directing group, making the positions ortho to it (C-3 and C-5) susceptible to reactions like nitration, halogenation, or Friedel-Crafts reactions, although specific examples on the 1-(4-methoxybenzyl)pyrrolidine molecule itself require dedicated investigation.

Table 2: Methods for Modification of the 4-Methoxybenzyl Group This table is interactive and allows for sorting and filtering of data.

| Modification Type | Reagents/Conditions | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| Deprotection (Removal) | TFA / Triethylsilane (TES) / Thioanisole | Selenocysteine(Mob)-containing peptide | Complete removal of the Mob group | nih.gov |

| Deprotection (Removal) | 2,2'-dithiobis-5-nitropyridine (DTNP) | Selenocysteine(Mob)-containing peptide | Removal of the Mob group, requires extensive purification | nih.gov |

Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound involves creating related structures with different substituents on either the pyrrolidine ring or the benzyl (B1604629) group, or by replacing these rings with other heterocyclic or aromatic systems. These synthetic efforts aim to produce novel compounds with potentially enhanced or different biological activities.

One approach involves using the 1-(4-methoxybenzyl) group as a core component while building a different heterocyclic ring system. For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been synthesized. nih.gov In this case, the pyrrolidine ring is replaced by a substituted pyrazole (B372694) ring, demonstrating the utility of the 4-methoxybenzyl amine precursor in constructing diverse heterocyclic systems.

Another strategy involves modifying a different core scaffold, such as piperidine-4-one, with methoxybenzyl-related groups. For instance, 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one has been synthesized, where the 4-methoxybenzyl group is introduced as a benzylidene substituent on the piperidine (B6355638) ring. chemrevlett.com Similarly, analogues of 4-(1-pyrrolidinyl)piperidine (B154721) have been prepared, showcasing modifications that connect the pyrrolidine to another heterocyclic ring. nih.gov

The synthesis of 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and their subsequent alkylation at the N-5 position represents another avenue for creating complex analogues where the core scaffold is significantly different but may be conceptually related to N-aryl substituted heterocycles. derpharmachemica.com

Table 3: Synthesis of Analogues with Varied Structural Patterns This table is interactive and allows for sorting and filtering of data.

| Core Scaffold | Modification/Analogue Type | Synthetic Strategy | Example Analogue | Reference |

|---|---|---|---|---|

| Pyrazole | N-1 substitution with 4-methoxybenzyl | Reaction of a pyrazole precursor with 4-methoxybenzyl chloride | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | nih.gov |

| Piperidin-4-one | Substitution with methoxybenzylidene groups | Condensation reaction | 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one | chemrevlett.com |

| Piperidine | Attachment of a pyrrolidine ring | Not specified | 4-(1-Pyrrolidinyl) Piperidine derivatives | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one | N-alkylation | Reaction with alkyl halides in DMFA-NaHCO3 | 5-Alkyl-1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones | derpharmachemica.com |

| Pyrrolidin-2-one | Substitution at C-4 with heterocycles | Intramolecular heterocyclization of side-chain | 1-(4-methoxyphenyl)-4-(1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | researchgate.net |

Future Research Directions and Outlook

Emerging Synthetic Methodologies for N-Substituted Pyrrolidines

The synthesis of N-substituted pyrrolidines, including 1-(4-methoxybenzyl)pyrrolidine, is a dynamic area of research. Modern strategies are moving towards more efficient and environmentally friendly processes.

One of the most promising approaches is the use of multi-component reactions (MCRs) . These reactions allow for the construction of complex molecules like pyrrolidine (B122466) derivatives in a single step from three or more starting materials, which increases efficiency and reduces waste. tandfonline.com Recent developments in MCRs have utilized techniques such as ultrasound and microwave irradiation to accelerate reaction times and improve yields. tandfonline.comnih.gov Catalyst-free and metal-catalyzed reactions, including those using iridium and silver, are also at the forefront of pyrrolidine synthesis. nih.govacs.org

1,3-Dipolar cycloaddition reactions are another powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol. acs.orgnih.gov This method involves the reaction of an azomethine ylide with an alkene to form the five-membered ring, allowing for the creation of multiple stereocenters in a single, atom-economical step. acs.orgnih.gov Researchers are exploring the use of various catalysts and chiral auxiliaries to control the stereochemical outcome of these reactions. acs.org

Reductive amination of diketones is also a viable and efficient pathway to N-aryl-substituted pyrrolidines. nih.gov This method often utilizes transfer hydrogenation, a process that is attractive for its operational simplicity and the use of water as a solvent in some cases. nih.gov The development of novel iridium catalysts has significantly advanced this methodology. nih.gov

Furthermore, the synthesis of pyrrolidine derivatives from readily available cyclic precursors like proline and 4-hydroxyproline (B1632879) continues to be a valuable strategy. mdpi.com These methods often involve stereoselective modifications of the existing pyrrolidine ring to introduce desired substituents. mdpi.com

Table 1: Emerging Synthetic Methodologies for N-Substituted Pyrrolidines

| Methodology | Description | Key Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form the product. | High efficiency, reduced waste, operational simplicity. tandfonline.com |

| 1,3-Dipolar Cycloadditions | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | High stereocontrol, atom economy. acs.orgnih.gov |

| Reductive Amination | Reaction of diketones with amines followed by reduction. | Efficient, can use water as a solvent. nih.gov |

| Modification of Cyclic Precursors | Stereoselective synthesis starting from compounds like proline. | Utilizes readily available starting materials. mdpi.com |

Advanced Spectroscopic and Computational Approaches

The detailed characterization of this compound and related compounds relies on a combination of advanced spectroscopic and computational techniques. These methods provide crucial insights into the molecule's structure, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a fundamental tool. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the proton (¹H) and carbon-¹³C signals, especially for complex substituted pyrrolidines. dcu.ie The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of atoms, which is critical for determining the relative stereochemistry and preferred conformation of the molecule. dcu.ie

Mass spectrometry (MS) is another indispensable technique for determining the molecular weight and fragmentation patterns of these compounds. dcu.ie High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze reaction mixtures and identify products and byproducts. acs.org

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound derivatives, this technique can reveal precise bond lengths, bond angles, and the conformation of both the pyrrolidine ring and the benzyl (B1604629) substituent. nih.gov

Computational chemistry plays an increasingly important role in complementing experimental data. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. acs.org These computational studies can also help to understand the diastereoselectivity of synthetic reactions by modeling the transition states of different reaction pathways. acs.org

Table 2: Advanced Spectroscopic and Computational Techniques

| Technique | Information Obtained |

|---|---|

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous assignment of ¹H and ¹³C signals. dcu.ie |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Spatial proximity of atoms, determination of stereochemistry and conformation. dcu.ie |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. acs.org |

| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. nih.gov |

| Computational Chemistry (DFT) | Predicted molecular geometry, spectroscopic properties, and reaction mechanisms. acs.org |

Exploration of Novel Non-Clinical Applications

While the pyrrolidine scaffold is prominent in drug development, research into non-clinical applications of compounds like this compound is an expanding field. nih.gov

One significant area of exploration is in asymmetric catalysis . Chiral pyrrolidine derivatives are widely used as organocatalysts and as ligands for transition metals in a variety of asymmetric reactions. nih.gov The specific stereochemistry of the pyrrolidine ring can effectively control the stereochemical outcome of these reactions, making them valuable tools in the synthesis of other chiral molecules.

The unique chemical properties of the pyrrolidine ring and its substituents also make them interesting candidates for materials science . For instance, the incorporation of pyrrolidine moieties into polymers or other materials could influence their physical and chemical properties.

Furthermore, derivatives of this compound are being investigated for their potential as antimicrobial agents . Studies have shown that certain pyrazole (B372694) derivatives containing the 1-(4-methoxybenzyl) group exhibit antibacterial and antifungal activities. nih.gov This suggests that the this compound core could serve as a scaffold for the development of new antimicrobial compounds.

It is important to note that some pyrrolidine derivatives are classified as controlled substances. For example, 1-(1-Phenylcyclohexyl)pyrrolidine is a Schedule I substance in the United States. federalregister.gov This highlights the need for careful regulation and responsible research in this chemical space.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methoxybenzyl)pyrrolidine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves alkylation of pyrrolidine with 4-methoxybenzyl halides or reductive amination of pyrrolidine with 4-methoxybenzaldehyde. A catalytic approach using Ti(O-iPr)₄ and EtMgBr with Et₂Zn has been reported for related pyrrolidine derivatives, achieving moderate yields (40-60%) under inert conditions . Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (80–120°C) significantly impacts reaction efficiency and purity. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm regioselectivity, as competing N-alkylation pathways may occur .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., methoxybenzyl group integration at δ 3.7–4.2 ppm for benzyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 206.1 for C₁₂H₁₇NO) .

- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives, as demonstrated in studies of acylated pyrrolidine macrocycles .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Answer : Derivatives exhibit modulation of neurotransmitter systems (e.g., serotonin and dopamine receptors) and enzyme inhibition (e.g., sulfotransferases). For example, 3-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide showed IC₅₀ values <10 μM in enzyme assays, suggesting therapeutic potential . Activity is influenced by substituents on the benzyl ring; electron-donating groups (e.g., methoxy) enhance receptor binding compared to halogens .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

- Answer : Strategies include:

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps reduce byproducts like over-alkylated species .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hours to 30 minutes) and improves regioselectivity in related pyrrolidine syntheses .

- Purification Techniques : Use of flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound with >95% purity .

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?

- Answer :

Q. How can contradictions in reported biological data (e.g., receptor affinity vs. cytotoxicity) be resolved?

- Answer : Methodological approaches include:

- Dose-Response Profiling : Differentiate receptor-specific effects from off-target toxicity (e.g., using IC₅₀/EC₅₀ ratios) .

- Computational Docking : Predict binding modes to serotonin receptors (PDB ID: 6WGT) and compare with experimental IC₅₀ values .

- Metabolic Stability Assays : Evaluate hepatic clearance (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What strategies are effective in designing this compound derivatives for CNS penetration?

- Answer : Key factors include:

- Lipophilicity Optimization : Target logP = 2–3 via substituent tuning (e.g., replacing methoxy with trifluoromethoxy reduces logP by 0.5 units) .

- Blood-Brain Barrier (BBB) Permeability : Assess via PAMPA-BBB models; pyrrolidine’s small size (MW < 300 Da) and low polar surface area (<60 Ų) favor penetration .

- P-glycoprotein Inhibition : Co-administration with inhibitors (e.g., verapamil) enhances brain uptake in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.